14-[2-(4-chlorophenyl)-2-oxoethyl]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
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Overview
Description
9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound belonging to the class of pyrano[2,3-d]pyrimidines
Preparation Methods
The synthesis of 9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions starting from 4-hydroxycoumarin . The synthetic route includes:
Condensation Reaction: 2-amino-4-(4’-chlorophenyl)-3-cyano-4H,5H-pyranobenzopyran-5-one is condensed with triethyl orthoformate in acetic anhydride at reflux to form 4-(4’-chlorophenyl)-3-cyano-2-ethoxymethyleneamino-4H,5H-pyranobenzopyran-5-one.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis in ethanol at room temperature to yield 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-benzopyrano[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6-one.
Chemical Reactions Analysis
9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, anti-inflammatory, and analgesic activities.
Biological Studies: The compound is used in studies related to central nervous system stimulation and hypotensive effects.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds with pharmacological activities.
Mechanism of Action
The mechanism of action of 9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar compounds include:
Pyrano[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-c]pyrimidines: These derivatives also show antimicrobial and anti-inflammatory properties.
Pyrimido[1,6-b][1,2,4]triazines: Known for their pharmacological activities, these compounds are structurally related and have similar applications.
Properties
Molecular Formula |
C25H19ClN2O5 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
14-[2-(4-chlorophenyl)-2-oxoethyl]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C25H19ClN2O5/c1-3-16-20-22(17-6-4-5-7-19(17)32-25(20)31)33-23-21(16)24(30)28(13(2)27-23)12-18(29)14-8-10-15(26)11-9-14/h4-11,16H,3,12H2,1-2H3 |
InChI Key |
ORELVNWQDXOCPV-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCC1C2=C(C3=CC=CC=C3OC2=O)OC4=C1C(=O)N(C(=N4)C)CC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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